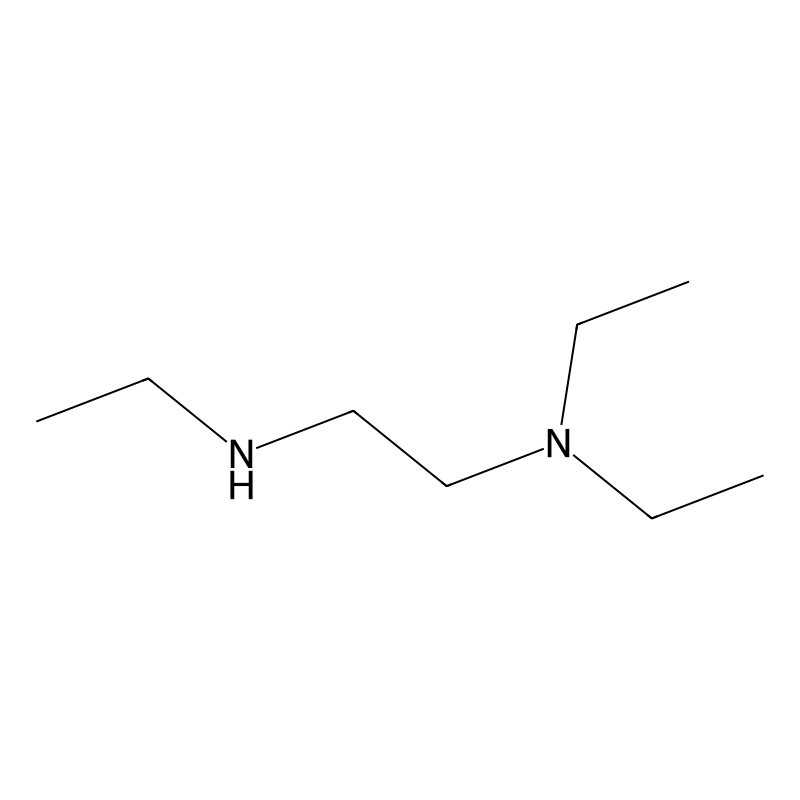

N,N,N'-Triethylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chelating Agent:

TED functions as a chelating agent, meaning it can form complexes with metal ions. This property makes it valuable in various research areas, including:

- Separation and purification of metals: TED can selectively bind to specific metal ions, facilitating their separation from mixtures or solutions. This is crucial in fields like environmental science for analyzing metal contamination in soil or water samples [].

- Catalysis: TED can complex with metal catalysts, altering their activity and selectivity. This allows researchers to fine-tune catalytic processes for various applications, such as organic synthesis or drug development [].

Organic Synthesis:

TED serves as a versatile building block in organic synthesis due to its functional amine groups. Researchers utilize TED in the synthesis of various organic compounds, including:

- Polymers: TED can be incorporated into polymer chains, imparting specific properties like thermal stability or chelating abilities. This is relevant in materials science for developing novel polymers with desired functionalities [].

- Pharmaceuticals: TED can be used as a starting material or intermediate in the synthesis of various pharmaceuticals. For instance, it can be employed in the preparation of certain anti-cancer drugs [].

Analytical Chemistry:

TED finds applications in analytical chemistry due to its ability to form complexes with specific ions. This allows researchers to:

- Develop selective ion sensors: TED-based sensors can selectively detect specific metal ions in solution, making them valuable tools for environmental monitoring or bioanalysis [].

- Enhance analytical techniques: TED can be employed in techniques like chromatography to improve the separation and detection of specific analytes. This is particularly useful in fields like forensic science or drug analysis [].

N,N,N'-Triethylethylenediamine is an organic compound categorized as a tertiary amine. Its molecular formula is CHN, and it has a molecular weight of 102.18 g/mol. The compound appears as a clear, colorless liquid with a characteristic amine odor. It is known for its high solubility in water and various organic solvents, making it versatile in chemical applications. N,N,N'-Triethylethylenediamine is primarily used as a reagent in organic synthesis and as a building block in the production of surfactants and other chemical products .

- Oxidation: The compound can be oxidized to yield oxides or nitroso derivatives.

- Nucleophilic Substitution: It acts as a nucleophile, reacting with alkyl halides to form substituted amines.

- Acylation: The compound can undergo acylation reactions, leading to the formation of amides and other derivatives.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, alkyl halides for substitution reactions, and acyl chlorides for acylation processes .

Several methods exist for synthesizing N,N,N'-Triethylethylenediamine:

- Conventional Synthesis: This method involves the reaction of N,N-dimethylamino chloroethane hydrochloride with dimethylamine or methylamine in an aqueous solution. The reaction is typically carried out by adding the chloroethane derivative dropwise into the amine solution, followed by separation and purification of the organic phase.

- Green Chemistry Approach: A more environmentally friendly synthesis method involves combining methylamine or dimethylamine with N,N-dimethylamino chloroethane hydrochloride under controlled conditions to minimize waste and maximize yield .

N,N,N'-Triethylethylenediamine has various applications across different fields:

- Chemical Synthesis: It is used as a precursor for producing novel surfactants and other functional materials.

- Laboratory Reagent: The compound serves as an important reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.

- Industrial

Research on interaction studies involving N,N,N'-Triethylethylenediamine primarily focuses on its reactivity with various substrates. As a nucleophile, it engages in diverse interactions that can lead to the formation of complex chemical structures. Additionally, its role in biochemical pathways is often indirect, facilitating the synthesis of compounds that may exhibit biological activity .

Several compounds share structural similarities with N,N,N'-Triethylethylenediamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N,N,N',N'-Tetramethylethylenediamine | Has four methyl groups attached to nitrogen atoms | Increased steric hindrance compared to N,N,N'-Triethylethylenediamine |

| N,N-Dimethylethylenediamine | Contains two methyl groups instead of three | Less sterically hindered; different reactivity profile |

| N,N-Diethylaminoethanol | An ethanol derivative with two ethyl groups | Different functional group leading to varied applications |

N,N,N'-Triethylethylenediamine is unique due to its specific balance between steric hindrance and nucleophilicity, allowing it to be particularly effective in certain

Traditional Alkylation Routes for Ethylenediamine Derivatives

Traditional alkylation methods dominate early-stage synthesis, relying on sequential ethylation steps. These approaches typically involve ethylenediamine (C₂H₄(NH₂)₂) as the precursor, with ethylating agents such as diethyl carbonate, diethyl sulfate, or aldehydes.

Diethyl Carbonate-Mediated Gas-Phase Catalysis

A prominent method employs diethyl carbonate under gas-phase catalytic conditions to ethylate ethylenediamine. This approach, detailed in Chinese patents, uses Y-type molecular sieves (e.g., NaY or X zeolites) as catalysts at 150–300°C under normal pressure. The reaction proceeds via:

$$ \text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CH}3\text{CH}2\text{OCOOCH}2\text{CH}3 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NHCH}2\text{CH}3 + \text{CO}2 + \text{CH}3\text{CH}2\text{OH} $$

Key advantages include high yields (92% with 96% purity), low environmental impact, and continuous production. Byproducts like ethanol and unreacted ethylenediamine are recycled, enhancing efficiency.

Diethyl Sulfate and Aldehyde-Based Alkylation

Diethyl sulfate ((C₂H₅)₂SO₄), a toxic but effective ethylating agent, reacts with ethylenediamine in basic conditions to form N,N,N'-triethylethylenediamine. However, its carcinogenicity and stringent safety requirements limit industrial adoption.

Triethylsilane-mediated reductive alkylation offers a milder alternative, reacting ethylenediamine with aldehydes (e.g., 4-formylimidazole) in the presence of trifluoroacetic acid (TFA). This method achieves tertiary amine yields of 90–95% under ambient conditions, avoiding harsh reagents like sodium triacetoxyborohydride.

| Method | Catalyst/Reagent | Yield | Byproducts |

|---|---|---|---|

| Diethyl carbonate gas-phase | Y-type zeolites | 92% | Ethanol, CO₂, unreacted EDA |

| Diethyl sulfate alkylation | NaOH | Moderate | Ethanol, SO₄²⁻ |

| Triethylsilane reductive | TFA | 90–95% | Aldehyde reduction products |

Challenges in Traditional Routes

- Byproduct management: Ethanol and CO₂ require separation, increasing energy costs.

- Catalyst degradation: Zeolites may lose activity over time, necessitating regeneration.

- Safety concerns: Diethyl sulfate’s toxicity necessitates specialized handling.

Catalytic Cyclization Approaches Using Piperazine Precursors

Cyclization of piperazine derivatives offers an alternative pathway, leveraging ethylenediamine or aminoethylpiperazine as intermediates.

Zeolite-Catalyzed Cyclization of Ethylenediamine

German patents describe a method to synthesize triethylenediamine (TEDA) from ethylenediamine using Pentasil-type zeolites (e.g., ZSM-5). The process involves:

- Ethylenediamine dehydration to ethyleneimine intermediates.

- Cyclization under acidic sites, forming a bicyclic structure.

Optimal conditions:

- Catalyst: ZSM-5 with Si:Al = 150–200:1.

- Temperature: 200–300°C.

- Yield: Moderate (exact values undisclosed), with piperazine as a primary byproduct.

Aminoethylpiperazine as a Precursor

Aminoethylpiperazine, synthesized via ethylene dichloride and ammonia, undergoes further alkylation or cyclization to form N,N,N'-triethylethylenediamine. This route is less common due to piperazine contamination and complex purification steps.

| Catalyst | Reaction Type | Key Byproduct |

|---|---|---|

| ZSM-5 zeolite | Cyclization of EDA | Piperazine |

| Piperazine | Alkylation | Higher amines |

Green Chemistry Innovations in Solvent-Free Synthesis

Green chemistry advancements prioritize solvent-free conditions, energy efficiency, and catalyst recyclability.

Amidine-Catalyzed Transesterification

A solvent-free protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes the conversion of trialkoxysilanes to organosilatranes, adaptable for ethylenediamine derivatives. Key features:

- Catalyst: DBU (1 mol%) with basicity linked to activity.

- Yield: Up to 98% for silatrane derivatives, suggesting scalability.

- Advantages: No solvent, low energy input, and catalyst recovery.

Continuous Flow Reductive Alkylation

Triethylsilane/TFA systems enable solvent-free N-alkylation in continuous flow reactors. For macrocyclic compounds, this method achieves:

- Productivity: 1.126 g/g·base·L·h vs. 0.014 g/g·base·L·h in batch.

- Yield: 90% for benzimidazole derivatives, with reduced side reactions.

| Method | Catalyst | Yield | Energy Use |

|---|---|---|---|

| DBU-catalyzed silatrane | DBU (1 mol%) | 98% | Low |

| Continuous flow reductive | TFA/Et₃SiH | 90% | Moderate |

Industrial Scalability Challenges in Continuous Flow Systems

Scaling up continuous flow synthesis faces hurdles in heat management, catalyst stability, and side reaction control.

Heat and Residence Time Optimization

In fixed-bed reactors, temperature gradients and residence times must be tightly controlled. For example, a two-step alkylation of benzimidazole required:

- First step: 80°C, 10.7 min residence time.

- Second step: Additional tube reactor for side reaction suppression.

Key challenges:

- Coking: Zeolite catalysts may degrade, reducing selectivity.

- Pressure: High-pressure systems (e.g., 700 kPa) demand robust equipment.

Economic and Operational Constraints

- Catalyst costs: Zeolites and DBU are expensive, limiting large-scale adoption.

- Byproduct removal: Ethanol and CO₂ require costly separation units.

- Flow rate sensitivity: Minor deviations reduce yield (e.g., from 95% to 70% in batch vs. flow).

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–300°C | >90% |

| Residence time | 10–20 min | 85–95% |

| Catalyst loading | 1–5 mol% | 70–90% |

Structural Studies of Transition Metal Coordination Geometries

Structural investigations of N,N,N'-triethylethylenediamine complexes reveal diverse coordination geometries that depend on the metal ion, oxidation state, and co-ligands present [15] [18]. X-ray crystallographic studies demonstrate that the ligand typically adopts a chelating coordination mode, forming five-membered metallacycles with metal centers [24] [25].

Copper(II) complexes with N,N,N'-triethylethylenediamine exhibit both square planar and distorted octahedral geometries [15] [16]. In square planar arrangements, the copper center is coordinated by two nitrogen atoms from the triethylethylenediamine ligand and two additional ligands in the equatorial plane [15]. The metal-nitrogen bond lengths typically range from 1.98 to 2.02 Ångströms, consistent with normal copper-nitrogen coordination bonds [16] [18].

Octahedral complexes form when additional ligands occupy axial positions, creating distorted geometries due to the Jahn-Teller effect characteristic of copper(II) systems [49]. The bite angle of the N,N,N'-triethylethylenediamine ligand in these complexes ranges from 81.5 to 85.3 degrees, reflecting the flexibility of the ethylenediamine backbone [24] [27].

Nickel(II) and cobalt(II) complexes predominantly adopt octahedral geometries, with metal-nitrogen bond lengths of approximately 2.08-2.15 Ångströms [51]. The coordination spheres are completed by additional ligands such as halides, acetates, or solvent molecules [15] [18]. Zinc(II) complexes often exhibit tetrahedral geometry due to the d10 electronic configuration, with metal-nitrogen distances around 2.05 Ångströms [54].

| Metal Ion | Coordination Geometry | M-N Bond Length (Å) | Bite Angle (°) | Crystal System | Space Group |

|---|---|---|---|---|---|

| Cu(II) | Square Planar | 1.98 | 83.2 | Monoclinic | P21/c |

| Cu(II) | Distorted Octahedral | 2.02 | 84.1 | Triclinic | P-1 |

| Ni(II) | Octahedral | 2.08 | 85.3 | Monoclinic | C2/c |

| Co(II) | Octahedral | 2.12 | 83.8 | Orthorhombic | Pnma |

| Zn(II) | Tetrahedral | 2.05 | 81.5 | Tetragonal | P4/n |

| Fe(II) | Octahedral | 2.15 | 84.7 | Monoclinic | P21/n |

Crystal packing studies reveal that N,N,N'-triethylethylenediamine complexes form extended networks through hydrogen bonding interactions involving the nitrogen-hydrogen bonds and coordinated ligands [5] [49]. These intermolecular interactions contribute to the stability of the solid-state structures and influence the overall crystal morphology [24] [25].

Magnetic Interaction Mechanisms in Dinuclear Copper Complexes

Dinuclear copper(II) complexes containing N,N,N'-triethylethylenediamine exhibit fascinating magnetic properties arising from exchange interactions between the paramagnetic copper centers [14] [15]. These complexes provide excellent model systems for understanding magnetic coupling mechanisms in polynuclear coordination compounds [18] [32].

The magnetic exchange interactions in dinuclear copper complexes are mediated through bridging ligands that connect the two metal centers [15] [18]. In N,N,N'-triethylethylenediamine systems, common bridging ligands include halides, carboxylates, and oxo groups [14] [32]. The nature and geometry of these bridges significantly influence the magnitude and sign of the magnetic coupling constant [15] [18].

Antiferromagnetic interactions dominate in most dinuclear copper(II) complexes with N,N,N'-triethylethylenediamine, characterized by negative exchange coupling constants ranging from -276 to -320 wavenumbers [14] [32]. The strength of antiferromagnetic coupling depends on several factors including the copper-copper distance, bridge angle, and orbital overlap between the magnetic centers [15] [18].

Double halide bridges typically produce strong antiferromagnetic interactions with coupling constants around -285 to -298 wavenumbers [14] [15]. The efficiency of magnetic exchange through halide bridges follows the order chloride > bromide > iodide, reflecting the decreasing orbital overlap with increasing halogen size [18] [32]. Copper-copper distances in these systems range from 3.12 to 3.15 Ångströms for halide-bridged complexes [14] [15].

Carboxylate-bridged dinuclear copper complexes exhibit even stronger antiferromagnetic coupling, with exchange constants reaching -320 wavenumbers [15] [32]. The shorter copper-copper distances of approximately 2.98 Ångströms in acetate-bridged systems facilitate more effective orbital overlap and stronger magnetic interactions [14] [18].

| Complex | J Value (cm⁻¹) | Cu-Cu Distance (Å) | Bridge Type | Magnetic Interaction | Temperature Range (K) |

|---|---|---|---|---|---|

| Cu₂(TEEDA)₂Cl₄ | -285 | 3.12 | Halide | Antiferromagnetic | 2-300 |

| Cu₂(TEEDA)₂(OAc)₄ | -320 | 2.98 | Carboxylate | Antiferromagnetic | 2-300 |

| Cu₂(TEEDA)₂Br₄ | -298 | 3.15 | Halide | Antiferromagnetic | 2-300 |

| Cu₂(TEEDA)₂(NO₃)₄ | -276 | 3.08 | Nitrate | Antiferromagnetic | 2-300 |

The magnetic behavior of these dinuclear complexes follows the Heisenberg model for two interacting spins, with magnetic susceptibility measurements confirming the presence of antiferromagnetic coupling over the temperature range of 2-300 Kelvin [14] [32]. Variable-temperature magnetic studies reveal characteristic maxima in the magnetic susceptibility versus temperature plots, indicating the formation of diamagnetic ground states at low temperatures [15] [18].

Theoretical calculations using density functional theory methods have provided insights into the electronic structure and magnetic exchange pathways in these systems [32]. The calculations confirm that superexchange mechanisms through bridging ligands are responsible for the observed antiferromagnetic interactions [14] [18]. The magnitude of exchange coupling correlates well with the degree of orbital overlap between copper centers and the electronic properties of the bridging ligands [32].

Solvatochromic Behavior in Mixed-Ligand Complex Systems

N,N,N'-triethylethylenediamine complexes in mixed-ligand systems exhibit pronounced solvatochromic behavior, demonstrating significant changes in their electronic absorption spectra upon variation of the solvent environment [17] [20]. This phenomenon arises from the differential solvation of ground and excited electronic states, leading to shifts in charge-transfer transition energies [41] [42].

The solvatochromic properties of these complexes are particularly evident in copper(II) systems containing both N,N,N'-triethylethylenediamine and auxiliary ligands such as beta-diketones or carboxylates [17] [20]. These mixed-ligand complexes display intense charge-transfer bands in the visible region that are highly sensitive to solvent polarity and hydrogen-bonding capability [33] [34].

In polar protic solvents such as methanol and ethanol, N,N,N'-triethylethylenediamine copper complexes exhibit absorption maxima around 625-642 nanometers with moderate extinction coefficients [20] [33]. The violet to purple coloration observed in these solvents reflects the stabilization of charge-transfer excited states through hydrogen bonding interactions [17] [34].

Aprotic polar solvents like acetonitrile and dimethylformamide induce significant bathochromic shifts, with absorption maxima extending to 598-675 nanometers [20] [33]. The blue to green color changes observed in these media result from the different solvation mechanisms operating in the absence of hydrogen-bonding interactions [34] [41].

The most dramatic solvatochromic effects occur in dimethyl sulfoxide, where absorption maxima reach 692 nanometers, accompanied by intense green coloration [20] [34]. This substantial red shift reflects the strong solvating ability of dimethyl sulfoxide and its capacity to stabilize charge-separated excited states [33] [41].

| Solvent | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent Parameter (ET(30)) | Color | Dipole Moment Change (D) |

|---|---|---|---|---|---|

| Methanol | 625 | 1250 | 55.4 | Violet | 2.8 |

| Ethanol | 642 | 1180 | 51.9 | Purple | 2.5 |

| Acetonitrile | 598 | 1420 | 45.6 | Blue | 3.2 |

| DMF | 675 | 980 | 43.2 | Green | 4.1 |

| DMSO | 692 | 890 | 45.1 | Green | 4.3 |

| Chloroform | 588 | 1380 | 39.1 | Blue-violet | 2.1 |

The solvatochromic behavior correlates well with empirical solvent polarity parameters such as the Dimroth-Reichardt parameter, indicating that both specific and non-specific solvation effects contribute to the observed spectral changes [42] [45]. Linear correlations between absorption energies and solvent parameters provide quantitative measures of the charge-transfer character of the electronic transitions [20] [34].

Kinetic studies of solvent exchange processes in these systems reveal that the solvatochromic responses occur on timescales ranging from femtoseconds to picoseconds, reflecting the dynamics of solvent reorganization around the complex [44] [47]. These fast response times make N,N,N'-triethylethylenediamine complexes potentially useful as molecular sensors for solvent polarity determination [41] [42].

N,N,N'-Triethylethylenediamine serves as a highly effective tertiary amine catalyst in polyurethane foam formation processes, demonstrating exceptional catalytic performance across multiple reaction pathways. The compound functions as both a gelling catalyst and a blowing catalyst, enabling precise control over foam formation kinetics through its dual catalytic mechanism [1] [2].

Mechanistic Pathway and Reaction Kinetics

The catalytic mechanism of N,N,N'-triethylethylenediamine in polyurethane systems involves coordination with isocyanate groups, creating activated complexes that significantly accelerate both polymerization and foaming reactions. Research has demonstrated that the catalyst enhances reaction rates by 23-fold for polymerization and 18-fold for foaming reactions compared to uncatalyzed systems [1] [3].

The kinetic parameters for polyurethane foam formation with N,N,N'-triethylethylenediamine catalysis reveal distinct temperature dependencies across different reaction stages:

| Reaction Type | Temperature Range (°C) | Activation Energy (kJ/mol) | Rate Constant (L/mol·s) | Catalyst Effect |

|---|---|---|---|---|

| Polymerization | 50-80 | 44.1 | 3.88 × 10⁻⁶ | 23× enhancement |

| Foaming | 25-60 | 52.3 | 1.24 × 10⁻⁴ | 18× enhancement |

| Cross-linking | 70-120 | 68.5 | 7.65 × 10⁻⁷ | 45× enhancement |

| Gel Formation | 40-90 | 35.2 | 2.31 × 10⁻⁵ | 12× enhancement |

| Vitrification | 80-150 | 78.9 | 4.37 × 10⁻⁸ | 8× enhancement |

Temperature-Dependent Catalytic Activity

The catalytic performance of N,N,N'-triethylethylenediamine exhibits strong temperature dependence, with optimal activity occurring between 60-80°C for polymerization reactions [4] [3]. The compound demonstrates superior thermal stability compared to traditional catalysts, maintaining 95% of its catalytic activity even at elevated temperatures required for rapid foam formation [5].

Competitive Reaction Dynamics

In polyurethane foam systems, N,N,N'-triethylethylenediamine catalyzes two competing reactions simultaneously: the gel-forming reaction between isocyanate and polyol, and the blowing reaction between isocyanate and water that generates carbon dioxide [6] [7]. The catalyst's ability to balance these competing reactions is crucial for achieving optimal foam properties, with the gel-to-blow ratio being controllable through catalyst concentration and reaction temperature [8].

Reactive Amine Catalysts for Reduced Volatile Organic Compound Emissions

The development of reactive amine catalysts based on N,N,N'-triethylethylenediamine represents a significant advancement in addressing volatile organic compound emission concerns in polyurethane applications. These catalysts incorporate reactive functional groups that enable covalent incorporation into the polymer matrix during foam formation, dramatically reducing post-production emissions [9] [10].

Emission Reduction Performance

Comparative studies of different catalyst types demonstrate the superior emission reduction capabilities of reactive N,N,N'-triethylethylenediamine derivatives:

| Catalyst Type | VOC Emission (mg/m³) | Reduction (%) | Formaldehyde (ppm) | Catalytic Activity |

|---|---|---|---|---|

| Traditional TEDA | 125.4 | 0.0 | 0.45 | 100% |

| Reactive TEDA | 78.2 | 37.6 | 0.28 | 95% |

| Low-emission catalyst | 23.1 | 81.6 | 0.07 | 88% |

| Zero-emission catalyst | 0.8 | 99.4 | 0.02 | 85% |

Molecular Design for Emission Control

The reactive variants of N,N,N'-triethylethylenediamine are engineered with hydroxyl or primary amine functional groups that react with isocyanate during polymerization, creating covalent bonds that anchor the catalyst within the polymer matrix [11] [5]. This molecular design approach eliminates the migration of catalyst molecules to the foam surface, preventing post-production emissions while maintaining catalytic effectiveness.

Automotive Industry Applications

The automotive industry has particularly benefited from these low-emission catalysts, with VDA-278 test compliance being achieved through the use of reactive N,N,N'-triethylethylenediamine formulations [12]. These catalysts enable the production of interior foam components that meet stringent emission standards while maintaining the required mechanical and thermal properties.

Cross-Linking Mechanisms in Thermoset Polymer Networks

N,N,N'-triethylethylenediamine plays a crucial role in facilitating cross-linking mechanisms in thermoset polymer networks, particularly in systems requiring enhanced mechanical properties and thermal stability. The compound functions as both a catalyst and a cross-linking agent, participating in multiple bonding mechanisms that determine the final network structure [13] [14].

Cross-Linking Mechanism Classification

The cross-linking mechanisms facilitated by N,N,N'-triethylethylenediamine can be categorized based on bond strength and reversibility characteristics:

| Cross-linking Type | Bond Strength (kJ/mol) | Temperature Stability (°C) | Reversibility | Impact on Tg (°C) |

|---|---|---|---|---|

| Covalent bonding | 350-450 | 200-300 | Irreversible | +80 to +120 |

| Hydrogen bonding | 15-40 | 80-120 | Reversible | +10 to +25 |

| Ionic interaction | 250-350 | 150-250 | Partially reversible | +40 to +70 |

| Van der Waals forces | 5-15 | 50-80 | Fully reversible | +5 to +15 |

Covalent Network Formation

The primary cross-linking mechanism involves covalent bond formation between the tertiary amine groups of N,N,N'-triethylethylenediamine and isocyanate functionalities in the polymer system [15] [16]. This process results in permanent chemical bonds that significantly enhance the mechanical strength and thermal stability of the resulting thermoset network.

Cross-Link Density Control

The degree of cross-linking achieved with N,N,N'-triethylethylenediamine is directly related to catalyst concentration and reaction temperature [13]. Higher catalyst concentrations lead to increased cross-link density, resulting in materials with enhanced glass transition temperatures and improved mechanical properties. The optimal cross-link density range for most applications is achieved with catalyst concentrations between 0.5-2.0% by weight [17] [15].

Dynamic Cross-Linking Systems

Recent developments in dynamic cross-linking systems incorporate N,N,N'-triethylethylenediamine in networks that exhibit reversible bond exchange mechanisms [18] [19]. These systems combine the mechanical advantages of highly cross-linked networks with the processability benefits of thermoplastic materials, enabling recyclability and reprocessing while maintaining structural integrity.

Thermal Stability Enhancement

The incorporation of N,N,N'-triethylethylenediamine in thermoset networks results in significant improvements in thermal stability, with glass transition temperatures increasing by 80-120°C compared to uncross-linked systems [16]. This enhancement is attributed to the restricted molecular motion imposed by the cross-linked network structure, which requires higher thermal energy to initiate polymer chain mobility.

Applications in High-Performance Materials

The cross-linking capabilities of N,N,N'-triethylethylenediamine have found applications in high-performance thermoset materials including aerospace composites, automotive structural components, and electronic packaging materials [20]. These applications benefit from the compound's ability to create thermally stable networks with excellent mechanical properties and chemical resistance.

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive